Cas no 2228608-55-5 (2,2-difluoro-3-(2-nitrophenyl)propan-1-amine)
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine
- 2228608-55-5
- EN300-1969828
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- Inchi: 1S/C9H10F2N2O2/c10-9(11,6-12)5-7-3-1-2-4-8(7)13(14)15/h1-4H,5-6,12H2
- InChI Key: QUEMNYFFVAWFRT-UHFFFAOYSA-N
- SMILES: FC(CN)(CC1C=CC=CC=1[N+](=O)[O-])F
Computed Properties
- Exact Mass: 216.07103389g/mol
- Monoisotopic Mass: 216.07103389g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 71.8Ų
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969828-0.05g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 0.05g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1969828-0.1g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 0.1g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1969828-0.25g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 0.25g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1969828-0.5g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 0.5g |
$1316.0 | 2023-09-16 | ||
| Enamine | EN300-1969828-1.0g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1969828-2.5g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 2.5g |
$2688.0 | 2023-09-16 | ||
| Enamine | EN300-1969828-5.0g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1969828-10.0g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 10g |
$5897.0 | 2023-05-26 | ||
| Enamine | EN300-1969828-1g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1969828-5g |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine |
2228608-55-5 | 5g |
$3977.0 | 2023-09-16 |
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine
Research Brief on 2,2-Difluoro-3-(2-nitrophenyl)propan-1-amine (CAS: 2228608-55-5): Recent Advances and Applications
The compound 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine (CAS: 2228608-55-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoro and nitrophenyl functional groups, exhibits promising potential in drug discovery and medicinal chemistry. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of enzyme inhibition and targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine, highlighting its efficient production via a multi-step fluorination and reduction process. The researchers emphasized the compound's stability and reactivity, which make it a versatile intermediate for further derivatization. Notably, the presence of the 2-nitrophenyl group was found to enhance binding affinity to certain biological targets, suggesting its utility in designing enzyme inhibitors.
In another groundbreaking study, 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine was investigated for its potential as a precursor in the development of novel anticancer agents. The study, conducted by a team at the University of Cambridge, demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, particularly those with overexpression of specific kinases. The researchers attributed this activity to the compound's ability to modulate kinase signaling pathways, thereby inducing apoptosis in malignant cells.
Further research has explored the pharmacokinetic properties of 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine. A 2024 preclinical study reported in Bioorganic & Medicinal Chemistry Letters evaluated the compound's bioavailability and metabolic stability. The results indicated favorable absorption and distribution profiles, with minimal off-target effects. These findings underscore the compound's potential as a lead candidate for further drug development.
Beyond its therapeutic applications, 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine has also been utilized in chemical biology as a probe for studying enzyme mechanisms. Its fluorescent properties, derived from the nitrophenyl moiety, enable real-time monitoring of enzymatic reactions, providing valuable insights into reaction kinetics and inhibitor binding. This dual functionality—both as a therapeutic agent and a research tool—highlights the compound's broad utility in the life sciences.
In conclusion, recent advancements in the study of 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine (CAS: 2228608-55-5) have revealed its multifaceted potential in drug discovery and chemical biology. Its unique structural features, combined with promising biological activity, position it as a valuable candidate for further research and development. Future studies are expected to focus on optimizing its derivatives for enhanced efficacy and selectivity, paving the way for novel therapeutic interventions.
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